Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
Research indicates the synthesis of novel pyridine and fused pyridine derivatives, highlighting their potential in various scientific applications. A study by Flefel et al. (2018) detailed the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives starting from specific pyridine compounds. These compounds underwent molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies, and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Antimicrobial Agents
Al-Salahi et al. (2010) prepared a series of chiral linear and macrocyclic bridged pyridines, including derivatives coupling with D-alanyl methyl ester and hydrazinolysis, which showed antimicrobial screening results (Al-Salahi et al., 2010).
Catalytic and Photophysical Properties
Research by Hao et al. (2019) on three bulky conjugated coordination polymers based on 4-(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzoate showcased dual photocatalytic and electrocatalytic performances for photodegradation of organic dyes and electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).
Photophysical Studies
Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, to examine their photophysical properties, revealing differences in absorption spectra and emission features influenced by the substituent moieties (Yoon et al., 2019).
Corrosion Inhibition
Murmu et al. (2019) explored the corrosion inhibitive behavior of double azomethine-based Schiff bases on mild steel surfaces in an acidic medium, highlighting the effect of stereochemical conformation on the inhibitors' efficacy (Murmu et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.
Mode of Action
Related compounds have been shown to inhibit the activity of tyrosine kinases . This inhibition is often achieved through the formation of numerous hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Compounds that inhibit tyrosine kinases can affect several downstream pathways, including the mapk, pip3k, and stat pathways . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .
Result of Action
Similar compounds have shown anticancer activity in various cancer cell lines . This is often achieved through the induction of apoptosis, a form of programmed cell death .
Properties
IUPAC Name |
methyl 4-[(6-pyridin-4-ylpyridazin-3-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-18(22)15-4-2-13(3-5-15)12-24-17-7-6-16(20-21-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCBRZMYKCTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.